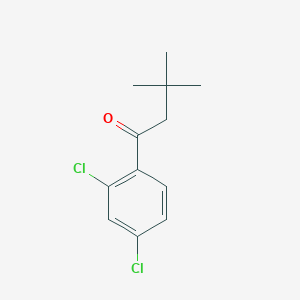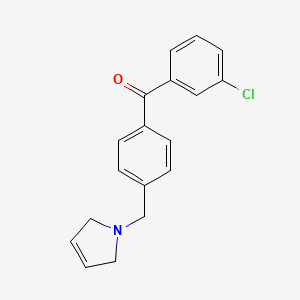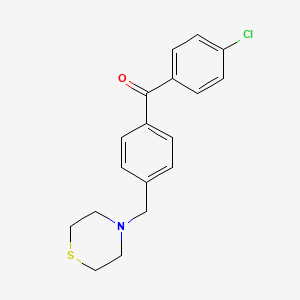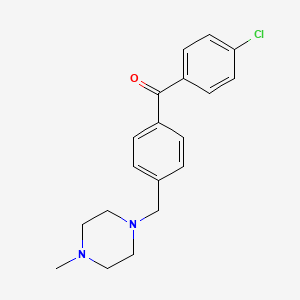
2',4'-Dichloro-3,3-dimethylbutyrophenone
Descripción general
Descripción
2,4'-Dichloro-3,3-dimethylbutyrophenone, commonly known as 2,4-DCDMB, is an organic compound belonging to the class of ketones. It is a colorless, volatile liquid with a sweet, pungent odor, and is used in a variety of applications. It is a versatile reagent in chemical synthesis, as well as a useful tool in scientific research.
Aplicaciones Científicas De Investigación
Photochemical Behavior in Aqueous Solutions
Research on chlorophenols, which are structurally related to 2',4'-Dichloro-3,3-dimethylbutyrophenone, has shown that the presence of chlorine atoms significantly affects their photochemical behavior compared to non-halogenated phenols. The initial step in the photochemical degradation of chlorophenols involves C-Cl bond scission, leading to the formation of hydrochloric acid. This process is not influenced by oxygen, and the position of the chlorine on the phenolic ring plays a crucial role in the transformation of these compounds (Boule, Guyon, & Lemaire, 1982).
Intermolecular Hydrogen Bonding
A study involving 2,2-dimethylbutynoic acid with a pyridone terminus demonstrates the significance of acid−amide intermolecular hydrogen bonding. This research could provide insights into how similar structural features in 2',4'-Dichloro-3,3-dimethylbutyrophenone might influence its chemical behavior and interactions (Wash, Maverick, Chiefari, & Lightner, 1997).
Synthesis and Fluorescence Properties
The synthesis of derivatives from compounds similar to 2',4'-Dichloro-3,3-dimethylbutyrophenone has been explored, showcasing their potential fluorescence in solid states and solutions. This kind of research could hint at the possible applications of 2',4'-Dichloro-3,3-dimethylbutyrophenone in materials science, particularly in the development of new fluorescent materials (Hagimori et al., 2012).
Advanced Electrochemical Oxidation Processes
The study of the mineralization of chlorophenoxyacetic acids, compounds closely related to 2',4'-Dichloro-3,3-dimethylbutyrophenone, through advanced electrochemical oxidation processes highlights potential environmental applications. This includes the degradation of persistent organic pollutants in water treatment processes (Brillas, Calpe, & Casado, 2000).
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDAAQJJATXHQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642408 | |
| Record name | 1-(2,4-Dichlorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dichloro-3,3-dimethylbutyrophenone | |
CAS RN |
898764-86-8 | |
| Record name | 1-(2,4-Dichlorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate](/img/structure/B1613855.png)






![2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613868.png)



![Ethyl 3-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate](/img/structure/B1613875.png)

